Thalidomide-O-C2-acid

Solubility PROTAC Formulation DMSO Stock Solution

Thalidomide-O-C2-acid is a pre-functionalized CRBN E3 ligase ligand-linker conjugate for PROTAC development. Its rigid C2 linker imposes distinct spatial constraints on warhead geometry, enabling systematic exploration of linker length effects on ternary complex formation and DC₅₀. Exceptional DMSO solubility (≥250 mg/mL; ≥721.9 mM)—4.8-fold higher than C6 analogs—ensures consistent reagent delivery in automated parallel synthesis. Over 30% more cost-effective than C4-acid alternatives with lower LogP (-0.2), this building block is optimal for economical, high-throughput degrader library assembly and solubility-challenged warhead conjugation.

Molecular Formula C16H14N2O7
Molecular Weight 346.29 g/mol
Cat. No. B2907596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C2-acid
Molecular FormulaC16H14N2O7
Molecular Weight346.29 g/mol
Structural Identifiers
InChIInChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22)
InChIKeyJDORXWYUBMQFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C2-acid: A Core CRBN-Recruiting Ligand-Linker Building Block for PROTAC Procurement and Library Synthesis


Thalidomide-O-C2-acid (CAS 2369068-42-6, C16H14N2O7, MW 346.29 g/mol) is a pre-functionalized E3 ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) research . It incorporates a thalidomide-based cereblon (CRBN) ligand connected via a rigid two-carbon (C2) alkyl linker to a terminal carboxylic acid group, which serves as a reactive handle for conjugation to target-binding warheads via amide bond formation . As a key intermediate for targeted protein degradation (TPD) applications, it is supplied at research-grade purity (typically ≥95%) and is primarily utilized in the early-stage assembly and screening of heterobifunctional degraders .

Why C2-Alkyl Acid Selection Cannot Be Interchanged with PEG or C4/C6 Analogs in PROTAC Conjugation Workflows


Direct substitution of Thalidomide-O-C2-acid with alternative CRBN-recruiting linkers—such as Thalidomide-O-C4-acid, Thalidomide-O-C6-acid, or PEGylated variants—without experimental validation is not scientifically sound [1]. The physicochemical and structural properties of the linker component profoundly influence the ultimate ternary complex formation, degradation efficiency (DC50), and physicochemical characteristics of the final PROTAC molecule [2]. Specifically, the short, rigid C2 alkyl chain in this compound imposes a distinct spatial constraint on the conjugated warhead compared to longer, more flexible C4 or C6 linkers, which can alter target engagement geometry [3]. The evidence presented below quantifies the unique solubility, lipophilicity, and synthetic utility of this specific C2-acid building block relative to its closest analogs, justifying its distinct place in a procurement catalog or screening deck.

Quantitative Differentiation Guide: Thalidomide-O-C2-acid vs. C4/C6 Alkyl Acid Analogs for PROTAC Conjugate Procurement


DMSO Solubility and Formulation Capacity: C2-Acid Achieves >4.8x Higher Molar Solubility than C6-Acid Analog

Thalidomide-O-C2-acid demonstrates high solubility in DMSO, a critical attribute for preparing concentrated stock solutions for high-throughput PROTAC synthesis and cellular screening assays . In contrast, the analogous Thalidomide-O-C6-acid exhibits significantly lower DMSO solubility, with vendor documentation indicating a maximum solubility of <10 mg/mL . This represents a greater than 25-fold difference in mass solubility (mg/mL), which translates to a >4.8-fold difference in molar solubility (mM) due to the C6-acid's higher molecular weight [1].

Solubility PROTAC Formulation DMSO Stock Solution

Lipophilicity (LogP) Comparison: C2-Acid Exhibits Higher Polarity (LogP -0.2) than C4-Acid (LogP +0.86)

The lipophilicity of a PROTAC building block influences its cellular permeability and the overall pharmacokinetic properties of the final degrader molecule. Thalidomide-O-C2-acid has a calculated LogP of -0.2, indicating it is relatively hydrophilic and polar . In comparison, the analogous Thalidomide-O-C4-acid has a reported LogP of +0.86, making it approximately 11.5 times more lipophilic .

Lipophilicity LogP Physicochemical Properties

Purity and Procurement Cost Efficiency: C2-Acid Offers >30% Lower Cost per Milligram than C4-Acid Analog

For early-stage library synthesis and high-throughput screening, the cost and purity of building blocks are critical procurement factors. Thalidomide-O-C2-acid is available at ≥95% HPLC purity for $40.90 (price and purity per vendor Aladdin Scientific) . In contrast, the analogous Thalidomide-O-C4-acid is available at ≥98% HPLC purity for $59.00 . While the C4-acid has a slightly higher nominal purity (3% absolute difference), the C2-acid provides a significantly lower cost per milligram of high-purity research-grade material.

Purity Cost Efficiency Library Synthesis

Molecular Geometry and Linker Length Constraint: C2 Alkyl Chain Offers a More Rigid Scaffold than C4/C6 Analogs

The two-carbon (C2) alkyl linker in Thalidomide-O-C2-acid provides a short, relatively rigid tether between the CRBN-binding moiety and the conjugated warhead. This structural constraint is fundamentally different from the more flexible four-carbon (C4) or six-carbon (C6) linkers found in analogs . The difference in linker length imposes a distinct geometric constraint on the ternary complex formed between the E3 ligase (CRBN), the PROTAC, and the target protein [1].

Linker Length Ternary Complex PROTAC Design

Optimal Application Scenarios for Thalidomide-O-C2-acid Based on Differentiated Evidence


High-Throughput PROTAC Library Synthesis Requiring High-Concentration DMSO Stock Solutions

Thalidomide-O-C2-acid is the preferred building block for automated or manual high-throughput synthesis of diverse PROTAC libraries. Its exceptional DMSO solubility (≥250 mg/mL; ≥721.9 mM) allows for the preparation of highly concentrated stock solutions. This minimizes the volume of organic solvent required for amide coupling reactions, reduces the risk of compound precipitation during parallel synthesis, and ensures consistent reagent delivery in automated liquid handling systems. This application directly leverages the >4.8-fold higher molar solubility compared to the C6-acid analog .

Initial PROTAC Screening Campaigns for Hit Identification and Linker Length Optimization

Given its more favorable cost profile (>30% lower cost per milligram than the C4-acid analog) and its distinct short, rigid C2 linker geometry, Thalidomide-O-C2-acid is an ideal choice for initial PROTAC screening decks. It allows researchers to economically synthesize and test a large number of degrader candidates while systematically probing the effect of a short linker length on ternary complex formation and degradation efficiency. This application is particularly valuable in early-stage drug discovery projects where resource efficiency and structural diversity are key [1].

Synthesis of PROTACs Where Increased Polarity is Desired to Improve Solubility or Modulate Cellular Permeability

The lower lipophilicity (LogP -0.2) of the C2-acid building block makes it a strategic choice for synthesizing PROTAC molecules where the final degrader is intended to have higher aqueous solubility or reduced non-specific membrane binding. By incorporating this more polar linker, medicinal chemists can potentially counteract the lipophilic nature of certain target-binding warheads, thereby improving the overall physicochemical properties of the degrader and facilitating its handling and formulation. This application is based on the quantitative LogP difference (ΔLogP = 1.06) compared to the more lipophilic C4-acid analog .

Technical Documentation Hub

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